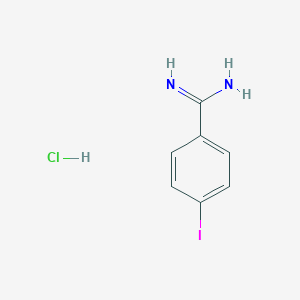

4-Iodo-benzamidine hydrochloride

Description

BenchChem offers high-quality 4-Iodo-benzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-benzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHONTNMNUUXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616636 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134322-01-3 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Modulator of Nitric Oxide Synthase

4-Iodo-benzamidine hydrochloride is a specialized research chemical recognized primarily for its role as a potent inhibitor of nitric oxide synthase (NOS) isoforms. As a member of the benzamidine class of compounds, which are known competitive inhibitors of trypsin-like serine proteases, its iodinated form exhibits significant activity toward the enzyme responsible for the endogenous production of nitric oxide (NO).[1][2] Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[3] The ability to selectively modulate its production makes 4-Iodo-benzamidine a valuable tool for investigating the roles of NO in health and disease.

This guide provides a comprehensive technical overview of 4-Iodo-benzamidine hydrochloride, detailing its chemical properties, mechanism of action, experimental applications, and essential safety protocols. The insights herein are curated to empower researchers in leveraging this compound to its full potential in their scientific inquiries.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. These properties dictate crucial experimental parameters such as solvent selection, storage conditions, and handling procedures.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈IN₂ · HCl | [4] |

| Molecular Weight | 298.52 g/mol | Derived from formula |

| CAS Number | 134322-01-3 | [4] |

| Appearance | White to off-white solid/powder | [] |

| Solubility | Soluble in water, ethanol, and DMSO.[][6] | [][6] |

| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[][7] | [][7] |

Scientist's Note on Stability and Storage: 4-Iodo-benzamidine hydrochloride is relatively stable under recommended storage conditions. However, like many amine salts, it can be hygroscopic. Exposure to moisture should be minimized to prevent degradation and ensure reproducibility of experimental results.[8] It is advisable to store the compound under an inert atmosphere if long-term stability is critical. For solution preparation, using anhydrous solvents is recommended, and aqueous solutions should ideally be prepared fresh for each experiment or stored for short periods at -20°C.[6]

Section 2: Synthesis and Quality Control

While commercially available, understanding the synthesis of 4-Iodo-benzamidine provides insight into potential impurities and informs quality control strategies. A common synthetic approach is the Pinner reaction, followed by ammonolysis.

Rationale for Key Steps:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to water. The presence of moisture will hydrolyze the imidate intermediate back to an ester, drastically reducing the yield of the desired amidine.[9]

-

Ammonolysis: The conversion of the Pinner salt to the final amidine is achieved by treatment with ammonia. Using an alcoholic solution of ammonia is common practice.[10]

Quality Control (QC) Protocol: For researchers, verifying the purity and identity of the compound is paramount. A standard QC workflow should include:

-

High-Performance Liquid Chromatography (HPLC): To assess purity. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The aromatic protons will exhibit characteristic splitting patterns, and the chemical shifts will be indicative of the iodo- and amidinium substituents.

Section 3: Biochemical Pharmacology and Mechanism of Action

The primary utility of 4-Iodo-benzamidine hydrochloride stems from its action as a competitive inhibitor of nitric oxide synthase (NOS).

The NOS Catalytic Cycle: NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[3] This process is essential for numerous biological signals.

Inhibition Mechanism: Benzamidine and its derivatives are structural analogs of the guanidino group of L-arginine, the natural substrate for NOS.[2] This structural mimicry allows 4-Iodo-benzamidine to bind to the active site of the enzyme, competitively blocking L-arginine from binding and thereby preventing the synthesis of NO.[2][11]

While benzamidine itself is a known inhibitor of serine proteases like trypsin, the modifications on the phenyl ring, such as iodination, can alter its selectivity profile towards other enzymes like NOS.[][12] Researchers should be mindful that at higher concentrations, off-target effects on serine proteases could occur.

Section 4: Applications in Research & Experimental Protocols

4-Iodo-benzamidine hydrochloride is a valuable tool for elucidating the role of NO in various biological systems. Its primary application is as a selective inhibitor in in vitro and cell-based assays to probe the functional consequences of reduced NO production.

Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol outlines a common method to measure the inhibitory potential of 4-Iodo-benzamidine on NOS activity by quantifying nitrite (a stable breakdown product of NO) using the Griess reagent.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 4-Iodo-benzamidine hydrochloride.

Materials:

-

Purified NOS enzyme (e.g., iNOS or nNOS)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Tetrahydrobiopterin (BH₄) (cofactor)

-

4-Iodo-benzamidine hydrochloride

-

Griess Reagent (Solution A: Sulfanilamide in acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (for standard curve)

-

96-well microplate

Step-by-Step Methodology:

-

Prepare Standard Curve:

-

Create a serial dilution of sodium nitrite in assay buffer (e.g., from 100 µM to 0 µM).

-

Add 50 µL of each standard to separate wells of the 96-well plate.

-

Rationale: The standard curve is essential for converting the absorbance readings of the unknown samples into nitrite concentrations.

-

-

Prepare Inhibitor Dilutions:

-

Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in the assay buffer.

-

Perform a serial dilution to create a range of concentrations to test (e.g., from 100 µM to 0.1 µM).

-

Rationale: Testing a wide range of concentrations is necessary to generate a dose-response curve and accurately calculate the IC₅₀ value.

-

-

Set Up Reaction Wells:

-

In triplicate, add the following to each well:

-

5 µL of Assay Buffer (for total activity control) or 5 µL of inhibitor dilution.

-

40 µL of "Master Mix" containing NOS enzyme, NADPH, and BH₄ in assay buffer.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring a more accurate measurement of its inhibitory effect.

-

-

Initiate the Enzymatic Reaction:

-

Add 5 µL of L-Arginine solution to all wells to start the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Rationale: The addition of the substrate, L-Arginine, synchronizes the start of the reaction. The incubation period must be within the linear range of the enzyme's activity.

-

-

Develop and Read the Assay:

-

Add 50 µL of Griess Reagent Solution A to every well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to every well.

-

Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

Read the absorbance at 540 nm using a microplate reader.

-

Rationale: The Griess reaction is a two-step diazotization process that stoichiometrically converts nitrite into a colored azo dye, allowing for colorimetric quantification.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM nitrite) from all readings.

-

Use the standard curve to calculate the nitrite concentration in each well.

-

Plot the percent inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Section 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-Iodo-benzamidine hydrochloride.

-

Hazard Identification: Harmful if swallowed.[13] May cause skin and serious eye irritation.[7] Suspected of causing genetic defects.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13] If dust is generated, a NIOSH-approved respirator is required.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling. Ensure adequate ventilation in the handling area.[8]

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[13]

-

Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Inhalation: Move person to fresh air.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

4-Iodo-benzamidine hydrochloride is a specialized and potent research tool for the study of nitric oxide biology. Its ability to competitively inhibit NOS enzymes allows for the controlled investigation of NO-dependent signaling pathways. By understanding its chemical properties, mechanism of action, and proper experimental application, researchers can effectively utilize this compound to advance our knowledge in fields ranging from cardiovascular physiology to neurobiology and immunology.

References

-

Alchem Pharmtech. 4-IODO-BENZAMIDINE HYDROCHLORIDE | CAS 134322-01-3.

-

Sigma-Aldrich. Safety Data Sheet: 4-Iodobenzamidine hydrochloride.

-

Fisher Scientific. Safety Data Sheet: Benzamidine Hydrochloride Hydrate.

-

TCI Chemicals. Safety Data Sheet: Benzydamine Hydrochloride.

-

Merck Millipore. Safety Data Sheet: Benzamidine, Hydrochloride.

-

ChemicalBook. 4-IODO-BENZAMIDINE HYDROCHLORIDE CAS#: 134322-01-3.

-

Cole-Parmer. Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.).

-

Wikipedia. Benzamidine.

-

Corbett, J. A., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. PubMed.

-

Sereda, G., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed.

-

Patsnap Synapse. What is the mechanism of Benzydamine Hydrochloride?.

-

Wu, C. C., et al. (1997). Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia. PubMed.

-

Sereda, G., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. National Institutes of Health (NIH).

-

Cayman Chemical. Product Information: Clonidine (hydrochloride).

-

Tapparelli, C., et al. (1994). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. PubMed.

-

Eureka | Patsnap. Synthesis method of benzamidine hydrochloride.

-

Supporting Information. Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization.

-

Selleck Chemicals. Benzamidine HCl Serine/threonin kinase inhibitor.

-

Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed.

-

Google Patents. Method for preparing p-amino-benzamidine hydrochloride.

-

BOC Sciences. CAS 1670-14-0 Benzamidine hydrochloride.

-

PrepChem.com. Synthesis of 4-aminobenzamidine.

-

PubChem. Benzamidine HCl hydrate.

-

Organic Syntheses. Acetamidine hydrochloride.

-

Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. PubMed.

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Molecular Tool

In the landscape of modern biochemical research and pharmaceutical development, specific molecular tools are indispensable for dissecting complex biological processes and building novel therapeutic agents. 4-Iodo-benzamidine hydrochloride, a halogenated derivative of the well-known serine protease inhibitor benzamidine, represents one such critical reagent. While its parent compound, benzamidine, is widely utilized to prevent proteolytic degradation during protein purification, the introduction of an iodine atom at the para-position of the phenyl ring imparts unique properties. This modification opens new avenues for its use as a versatile building block in medicinal chemistry, particularly in the design of targeted enzyme inhibitors and as a heavy-atom derivative for X-ray crystallography.

This guide provides a comprehensive overview of 4-Iodo-benzamidine hydrochloride, moving beyond basic data to offer insights into its synthesis, mechanism of action, and practical applications. The content herein is structured to equip researchers with the foundational knowledge and procedural details necessary to effectively and safely integrate this compound into their workflows.

Section 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical reagent is paramount to its successful application. 4-Iodo-benzamidine hydrochloride is a white to off-white solid, typically handled as its hydrochloride salt to enhance stability and aqueous solubility.[1][2] The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 134322-01-3 | [1][3] |

| Molecular Formula | C₇H₈ClIN₂ | [1] |

| Molecular Weight | 282.51 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Storage Temperature | 2-8°C, sealed, away from moisture and light | [1][2] |

| Solubility | Soluble in water, ethanol, DMSO, and DMF | [4][] |

The structure consists of a central benzamidine core, which is crucial for its biological activity, substituted with an iodine atom. The positively charged amidinium group is a key feature, allowing it to mimic the side chain of arginine, a common substrate for trypsin-like serine proteases.

Caption: Chemical structure of 4-Iodo-benzamidine hydrochloride.

Section 2: Synthesis and Purification Workflow

The synthesis of 4-Iodo-benzamidine hydrochloride is not as commonly documented as its parent compound, but it can be reliably achieved through established organic chemistry principles, most notably the Pinner reaction. This classical method involves the conversion of a nitrile into an imido ether hydrochloride, which is subsequently treated with ammonia to form the desired amidine.

The logical precursor for this synthesis is 4-iodobenzonitrile. The overall workflow is a two-step process that requires anhydrous conditions in the initial stage to prevent hydrolysis of the reactive imido ether intermediate.[6]

Caption: General synthetic workflow for 4-Iodo-benzamidine hydrochloride.

Experimental Protocol: Synthesis via Pinner Reaction

This protocol is adapted from established methods for synthesizing benzamidine derivatives.[6][7] Causality: The use of anhydrous reagents is critical in Step 1 because the imido ether intermediate is highly susceptible to hydrolysis, which would lead to the formation of an undesired ester byproduct.[6]

-

Step 1: Formation of Ethyl 4-iodobenzimidate hydrochloride

-

Dissolve 4-iodobenzonitrile (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a drying tube.

-

Cool the solution in an ice bath to 0°C.

-

Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be monitored.

-

Continue the addition of HCl until the solution is saturated and a precipitate begins to form.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours to allow the imido ether hydrochloride salt to fully precipitate.

-

Collect the solid product by filtration, wash with a small amount of cold anhydrous ether, and dry under vacuum.

-

-

Step 2: Ammonolysis to 4-Iodo-benzamidine hydrochloride

-

Suspend the dried ethyl 4-iodobenzimidate hydrochloride from Step 1 in a solution of anhydrous ammonia in ethanol (typically 8-15%).

-

Stir the mixture vigorously in a sealed flask at room temperature for 24-48 hours. Ammonium chloride will precipitate as a byproduct.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Evaporate the filtrate under reduced pressure to obtain the crude 4-Iodo-benzamidine hydrochloride.

-

-

Step 3: Purification

-

Dissolve the crude product in a minimal amount of hot water or ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Section 3: Mechanism of Action and Key Applications

The primary biochemical utility of 4-Iodo-benzamidine stems from its function as a reversible, competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[8][9][10]

Mechanism of Competitive Inhibition

Serine proteases feature a catalytic triad (Ser-His-Asp) in their active site and a specific "S1 pocket" that determines substrate specificity. Trypsin-like proteases have an aspartate residue at the base of the S1 pocket, which imparts a strong preference for binding positively charged amino acid residues like arginine and lysine.

4-Iodo-benzamidine acts as an effective mimic of an arginine side chain. Its positively charged amidinium group forms a salt bridge with the aspartate residue in the S1 pocket, while the iodophenyl ring engages in hydrophobic interactions with the sides of the pocket.[10] By occupying the active site, it physically blocks the substrate from binding, thereby competitively inhibiting enzyme activity.[8][11]

Caption: Competitive inhibition of a serine protease by 4-Iodo-benzamidine.

Applications in Research and Development

-

Protease Inhibition in Lysates: Like benzamidine, it is used in lysis buffers (typically at 1 mM) to prevent the degradation of target proteins by endogenous proteases during extraction and purification.[10]

-

Affinity Chromatography: The related 4-aminobenzamidine is often immobilized on a solid support (like Sepharose) to create an affinity column for purifying trypsin-like serine proteases.[10] The iodo-derivative could similarly be functionalized for such purposes.

-

Fragment-Based Drug Discovery (FBDD): The iodobenzamidine scaffold serves as an excellent starting fragment for developing more potent and selective inhibitors. The iodine atom can be replaced through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogues to explore the binding pocket of a target enzyme.

-

X-ray Crystallography: The high electron density of the iodine atom makes it a useful heavy-atom derivative for solving the phase problem in protein crystallography, aiding in the structural determination of enzyme-inhibitor complexes.

Protocol: Serine Protease Inhibition Assay

This protocol provides a general framework for quantifying the inhibitory activity of 4-Iodo-benzamidine hydrochloride against a model serine protease like trypsin.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).

-

Trypsin Stock Solution: Prepare a stock solution of trypsin in cold, dilute HCl (e.g., 1 mM) to maintain stability.

-

Substrate Stock Solution: Prepare a stock solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA) in DMSO.

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of 4-Iodo-benzamidine hydrochloride in the Assay Buffer. Perform a serial dilution to create a range of inhibitor concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add Assay Buffer to each well.

-

Add varying concentrations of the 4-Iodo-benzamidine hydrochloride solution to the appropriate wells. Include a "no inhibitor" control.

-

Add a fixed amount of trypsin solution to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature). This allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the BAPNA substrate solution to all wells.

-

Immediately place the plate in a microplate reader set to measure absorbance at 405 nm (the wavelength of the p-nitroaniline product).

-

Record the absorbance kinetically over a period of 10-20 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Section 4: Safety, Handling, and Storage

Adherence to proper safety and handling procedures is essential when working with any chemical reagent. 4-Iodo-benzamidine hydrochloride is classified as a hazardous substance.[12][13]

Summary of Hazards

-

Eye Irritation: Causes serious eye irritation.[13]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]

-

Harmful if Swallowed: May be harmful if ingested.[14]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[12][13]

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[12][13]

-

Skin Protection: Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[12][13]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[12][13]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][12] The recommended storage temperature is 2-8°C.[1]

-

Sensitivities: The compound is sensitive to moisture and light.[1][13] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[12][15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][12]

Conclusion

4-Iodo-benzamidine hydrochloride is more than just a halogenated analogue; it is a specialized tool with significant potential in biochemistry and medicinal chemistry. Its ability to act as a reversible competitive inhibitor of serine proteases makes it valuable for protecting proteins from degradation, while its chemical structure provides a strategic starting point for the development of novel therapeutics. By understanding its properties, synthesis, and mechanism of action, and by adhering to strict safety protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

- Fisher Scientific. (2009, February 18). Safety Data Sheet: 4-Iodo-benzamidine hydrochloride.

- Fisher Scientific. (2014, July 7). Safety Data Sheet: Benzamidine Hydrochloride Hydrate.

- TCI Chemicals. (2025, March 5). Safety Data Sheet: Benzydamine Hydrochloride.

- Fisher Scientific. (2009, February 18). Safety Data Sheet: Benzamidine hydrochloride hydrate.

- Apollo Scientific. (2023, July 10). Safety Data Sheet: Benzamidine hydrochloride anhydrous.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. Retrieved from [Link]

- Changzhou Tianhua Pharmaceutical Co., Ltd. (2014). Synthesis method of benzamidine hydrochloride. CN104163778A.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

- Gouvea, I. E., et al. (2002). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. Biological Chemistry, 383(7-8), 1199-1202.

- Sironi, M., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. International Journal of Molecular Sciences, 22(11), 5843.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride?. Retrieved from [Link]

- Baker, B. R., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(11), 1594-1598.

-

Sironi, M., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.). Royal Society of Chemistry.

- CN104163778A - Method for preparing p-amino-benzamidine hydrochloride. (2014). Google Patents.

-

MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: benzamidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-aminobenzamidine. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). acetamidine hydrochloride. Retrieved from [Link]

Sources

- 1. 4-IODO-BENZAMIDINE HYDROCHLORIDE CAS#: 134322-01-3 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Benzamidine - Wikipedia [en.wikipedia.org]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MEROPS - the Peptidase Database [ebi.ac.uk]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride: Applications in Serine Protease Inhibition and Beyond

This guide provides a comprehensive technical overview of 4-Iodo-benzamidine hydrochloride, a key molecular tool for researchers in biochemistry, cell biology, and drug discovery. We will delve into its core applications, focusing on its well-established role as a serine protease inhibitor and exploring its potential in other therapeutic areas. This document is intended for professionals who require a deep, mechanistic understanding of this compound and its practical application in a laboratory setting.

Introduction: The Benzamidine Scaffold in Enzyme Inhibition

Benzamidine and its derivatives represent a cornerstone class of reversible, competitive inhibitors for a specific group of enzymes known as trypsin-like serine proteases.[1] These enzymes are characterized by a catalytic triad (typically Serine, Histidine, and Aspartate) in their active site and play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and cell signaling.[2][3] The positively charged amidinium group of the benzamidine core mimics the side chains of arginine and lysine, which are the natural substrates for these proteases. This allows the inhibitor to bind with high affinity to the S1 specificity pocket of the enzyme, effectively blocking substrate access and halting catalytic activity.

4-Iodo-benzamidine hydrochloride is a substituted benzamidine that has been utilized in various research contexts. The addition of the iodine atom to the benzene ring modifies the compound's physicochemical properties, such as hydrophobicity and electron distribution, which can influence its binding affinity and selectivity for different proteases.[2]

Core Application: Inhibition of Trypsin-like Serine Proteases

The primary and most well-documented use of 4-Iodo-benzamidine hydrochloride is as a competitive inhibitor of serine proteases.[1][4]

Mechanism of Action: Competitive Inhibition

4-Iodo-benzamidine hydrochloride functions as a reversible, competitive inhibitor. The positively charged amidinium group is crucial for its interaction with the negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket of trypsin-like proteases. This interaction is a key determinant of the inhibitor's potency.[5] The binding of the inhibitor to the active site is a dynamic equilibrium, and its efficacy is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half.

Quantitative Analysis of Inhibition

While extensive quantitative data for 4-Iodo-benzamidine across a wide range of proteases is not consolidated in a single source, the inhibitory constants (Kᵢ) for the parent compound, benzamidine, provide a valuable benchmark. The substitution at the 4-position is known to influence binding affinity.[2]

| Enzyme | Kᵢ for Benzamidine (µM) |

| Trypsin | 35 |

| Plasmin | 350 |

| Thrombin | 220 |

| Table 1: Approximate inhibitory constants (Kᵢ) for the parent compound, benzamidine, against common serine proteases.[6] |

Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potential of 4-Iodo-benzamidine hydrochloride against a serine protease using a chromogenic substrate.

Materials:

-

Serine protease of interest (e.g., trypsin)

-

4-Iodo-benzamidine hydrochloride

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in the assay buffer.

-

Create a serial dilution of the inhibitor in the assay buffer in a 96-well plate.

-

Add the serine protease to each well containing the inhibitor and a control well without inhibitor. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

-

Plot V₀ against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the Kᵢ , the assay should be repeated with varying substrate concentrations. The data can then be analyzed using a Dixon plot or by non-linear regression fitting to the appropriate inhibition model.[7]

Application in Protein Purification and Crystallography

A critical application of 4-Iodo-benzamidine hydrochloride is in the purification of proteins, where it is used to prevent proteolytic degradation by endogenous serine proteases.[8][9]

Use as a Protease Inhibitor in Lysis Buffers

During cell lysis, proteases are released, which can degrade the protein of interest. The inclusion of a cocktail of protease inhibitors in the lysis buffer is standard practice. 4-Iodo-benzamidine hydrochloride can be a key component of this cocktail, typically used at a concentration of 1 mM, to specifically inhibit serine proteases.

Affinity Chromatography for Protease Removal

For applications requiring highly pure protein, such as protein crystallography, even trace amounts of proteases can be detrimental. Benzamidine-functionalized resins (e.g., Benzamidine Sepharose) are widely used for the affinity purification of serine proteases or for their removal from a protein sample.[9][10][11]

Experimental Protocol: Removal of Thrombin After Fusion Tag Cleavage

This protocol describes the removal of thrombin, a common serine protease used to cleave fusion tags from recombinant proteins, using a benzamidine affinity column.[9]

Materials:

-

Protein sample containing the target protein and thrombin

-

Pre-packed benzamidine affinity column (e.g., HiTrap Benzamidine FF)

-

Binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4)

-

Elution buffer (e.g., 50 mM Glycine-HCl, pH 3.0)

-

Chromatography system or syringe

Procedure:

-

Equilibrate the column with 5-10 column volumes of binding buffer.

-

Load the protein sample onto the column. The thrombin will bind to the benzamidine ligand, while the target protein should flow through.

-

Collect the flow-through fraction , which contains the purified target protein.

-

Wash the column with several column volumes of binding buffer to ensure all of the target protein has been recovered.

-

(Optional) Elute the bound thrombin with the low pH elution buffer to regenerate the column.

-

Re-equilibrate the column with binding buffer for future use.

Potential Application: PARP1 Inhibition in Drug Discovery

While the primary role of 4-Iodo-benzamidine hydrochloride is in serine protease inhibition, its core benzamide structure is also a feature of many inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[12] PARP1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations).[13][14]

The Benzamide Scaffold in PARP Inhibitors

PARP inhibitors typically function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD⁺), at the catalytic site. The benzamide moiety of these inhibitors mimics the nicotinamide portion of NAD⁺. Given that 4-Iodo-benzamidine contains a benzamide-like structure, it is plausible that it could exhibit some inhibitory activity against PARP1. However, it is crucial to note that direct and robust evidence of potent PARP1 inhibition by 4-Iodo-benzamidine hydrochloride is not prevalent in the current scientific literature. Its affinity for PARP1 would need to be empirically determined.

Experimental Protocol: PARP1 Inhibition Assay

To evaluate the potential of 4-Iodo-benzamidine hydrochloride as a PARP1 inhibitor, a biochemical assay can be employed.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (to stimulate PARP1 activity)

-

β-NAD⁺ (substrate)

-

4-Iodo-benzamidine hydrochloride

-

PARP1 assay kit (e.g., a fluorescence-based kit that detects nicotinamide production)

-

96-well plate (black, for fluorescence assays)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

-

Dispense the inhibitor at various concentrations into the wells of a 96-well plate.

-

Add PARP1 enzyme and activated DNA to each well and incubate.

-

Initiate the reaction by adding β-NAD⁺.

-

Allow the reaction to proceed for the optimal time as determined by enzyme titration and kinetic studies.

-

Stop the reaction and add the detection reagents as per the kit manufacturer's instructions.

-

Read the fluorescence signal and calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[15]

Synthesis, Properties, and Handling

Synthesis Outline

4-Iodo-benzamidine hydrochloride can be synthesized from 4-iodobenzonitrile. A common method involves the conversion of the nitrile to an imidate, followed by reaction with ammonia.

Physical and Chemical Properties

-

Appearance: White to off-white solid

-

Storage: Store at 2-8°C, desiccated and protected from light.[8]

Safety and Handling

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use in a well-ventilated area. Avoid dust formation.

-

Incompatible Materials: Strong oxidizing agents.

Conclusion

4-Iodo-benzamidine hydrochloride is a valuable and versatile tool for researchers. Its primary application as a reversible, competitive inhibitor of trypsin-like serine proteases is well-established and supported by a clear mechanistic understanding. This property makes it indispensable for preventing proteolysis during protein purification and for studying the function of these important enzymes. While its benzamide core suggests a potential for PARP1 inhibition, this remains a hypothesis that requires experimental validation. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize 4-Iodo-benzamidine hydrochloride in their experimental designs and to explore its full potential in their respective fields.

References

- GE Healthcare. (n.d.). Removal and purification of trypsin-like serine proteases.

- Cytiva. (n.d.). HiTrap™ Benzamidine FF (high sub).

- Selleck Chemicals. (n.d.). Benzamidine HCl Serine/threonin kinase inhibitor.

- GE Healthcare. (2007). Affinity Chromatography Handbook: Principles and Methods.

- Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).

- Scientific Laboratory Supplies. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub).

- Horvath, A. J., Lu, B. G. C., Pike, R. N., & Bottomley, S. P. (2011). Methods to measure the kinetics of protease inhibition by serpins. Methods in Enzymology, 501, 223–235.

- Mares-Guia, M., & Shaw, E. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. Journal of Medicinal Chemistry, 16(10), 1102-1106.

- University of Arizona. (n.d.). Protease Kinetics.

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.

- Chen, D., Wang, S., Diao, X., Zhu, Q., Shen, H., Han, X., Wang, Y., Gong, G., & Xu, Y. (2015). Design, synthesis and antithrombotic evaluation of novel dabigatran etexilate analogs, a new series of non-peptides thrombin inhibitors. Bioorganic & Medicinal Chemistry, 23(23), 7405-7416.

- Katz, B. A., Clark, J. M., Finer-Moore, J. S., Jenkins, T. E., Johnson, C. R., Ross, M. J., Luong, C., Moore, W. R., & Stroud, R. M. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16879-16887.

- ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?

- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).

- Sigma-Aldrich. (n.d.). 4-Iodobenzonitrile 97%.

- Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy.

- Sigma-Aldrich. (n.d.). Assay Procedure for Protease.

- Roffman, S., Sanocka, U., & Troll, W. (1970). Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine. Archives of Biochemistry and Biophysics, 138(2), 522-527.

- ChemicalBook. (n.d.). 4-Iodobenzonitrile synthesis.

- National Center for Biotechnology Information. (n.d.). 4-Iodobenzonitrile. PubChem Compound Database.

- Weaver, A. N., & Yang, E. S. (2013). PARP inhibitors: a new era of targeted therapy.

- Groll, A. H., Piscitelli, S. C., & Walsh, T. J. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. International Journal of Molecular Sciences, 25(4), 2296.

- Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1983). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Acta Biologica et Medica Germanica, 42(11-12), 1267-1273.

- Ferguson, J., Martin, N. P., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 982540.

- Reaction Biology. (n.d.). PARP1 Assay Service.

- BPS Bioscience. (n.d.). PARP Enzymes and Assay Kits.

- Markwardt, F., Landmann, H., & Walsmann, P. (1972). Differential specificities of the thrombin, plasmin and trypsin with regard to synthetic and natural substrates and inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 258(2), 577-590.

- MedChemExpress. (n.d.). PARP1-IN-50 | PARP-1 Inhibitor.

- Pozzi, N., Chen, Z., & Di Cera, E. (2015). Thrombin has dual trypsin-like and chymotrypsin-like specificity. The Journal of Biological Chemistry, 290(16), 10199–10210.

- de Vries, Schuurman, van der Stoep, & van der Graaf. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(12), 1667–1684.

- Markwardt, F., Walsmann, P., Stürzebecher, J., Landmann, H., & Wagner, G. (1970).

- ClinicalTrials.gov. (2007). Study to Assess the Efficacy and Safety of a PARP Inhibitor for the Treatment of BRCA-positive Advanced Ovarian Cancer.

- Sun, C., Yin, J., Fang, Y., Chen, J., Jeong, K. J., Chen, X., ... & Liu, J. (2021). Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 1-19.

- Li, Y., Wang, Y., Wu, M., & Wan, X. (2025). Four-year complete remission with reduced-dose PARP inhibitor in advanced-stage epithelial ovarian cancer harboring a BRCA1 mutation: a case report of a chemotherapy-intolerant patient with idiopathic thrombocytopenic purpura. Journal of Ovarian Research, 18(1), 286.

Sources

- 1. Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential specificities of the thrombin, plasmin and trypsin with regard to synthetic and natural substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thrombin has dual trypsin-like and chymotrypsin-like specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 8. storage.by.prom.st [storage.by.prom.st]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. gels.yilimart.com [gels.yilimart.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodo-benzamidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-benzamidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step protocol for its preparation via the Pinner reaction but also a detailed rationale behind the experimental choices. Furthermore, a thorough guide to the characterization of the final compound using modern analytical techniques is presented, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of the synthesis and quality control of this important chemical entity.

Introduction: The Significance of 4-Iodo-benzamidine Hydrochloride in Drug Discovery

Substituted benzamidines are a class of compounds that have garnered significant attention in medicinal chemistry due to their ability to act as bioisosteres of guanidines and their capacity to interact with a variety of biological targets.[1][2] The benzamidine moiety is a common feature in the design of inhibitors for enzymes such as serine proteases, which are implicated in a wide range of physiological and pathological processes.[2]

The introduction of a halogen atom, such as iodine, at the para-position of the benzamidine scaffold in 4-Iodo-benzamidine hydrochloride offers several strategic advantages in drug design. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Moreover, the iodo-substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[3] This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The hydrochloride salt form of the amidine enhances its stability and aqueous solubility, which is advantageous for handling and formulation.

Synthesis of 4-Iodo-benzamidine Hydrochloride via the Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, remains a robust and widely used method for the synthesis of amidines from nitriles.[4][5] The reaction proceeds in two main stages: the formation of an imidate salt (a Pinner salt) from a nitrile and an alcohol under acidic conditions, followed by aminolysis of the imidate to yield the desired amidine.[6][7]

Reaction Mechanism

The mechanism of the Pinner reaction for the synthesis of 4-Iodo-benzamidine hydrochloride is initiated by the protonation of the nitrile nitrogen of 4-iodobenzonitrile by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol, such as ethanol. The resulting protonated imidate intermediate is then deprotonated to form the ethyl 4-iodobenzimidate hydrochloride (Pinner salt). Subsequent treatment with ammonia or an ammonium salt leads to the displacement of the ethoxy group to form the final 4-Iodo-benzamidine hydrochloride.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of 4-Iodo-benzamidine hydrochloride.

Detailed Experimental Protocol

Materials:

-

4-Iodobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or saturated solution in ethanol)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Drying tube (e.g., with calcium chloride)

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

Pinner Salt Formation:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-iodobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

-

Cool the solution in an ice bath to 0-5 °C.

-

Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10 °C.

-

After the introduction of HCl is complete, seal the flask and allow the mixture to stir at room temperature for 12-24 hours. The formation of a precipitate (the Pinner salt) may be observed.

-

-

Aminolysis:

-

Cool the reaction mixture back down to 0-5 °C in an ice bath.

-

Slowly add a saturated solution of ammonia in ethanol (2-3 eq) to the stirred suspension of the Pinner salt. Alternatively, bubble anhydrous ammonia gas through the mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

-

Isolation and Purification:

-

The resulting precipitate of 4-Iodo-benzamidine hydrochloride is collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold anhydrous ethanol, followed by a thorough wash with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified white to off-white solid under vacuum to a constant weight.

-

Characterization of 4-Iodo-benzamidine Hydrochloride

Thorough characterization of the synthesized 4-Iodo-benzamidine hydrochloride is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Iodo-benzamidine hydrochloride, both ¹H NMR and ¹³C NMR spectra should be acquired.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amidinium group. Due to the para-substitution pattern, the aromatic region will likely exhibit a characteristic AA'BB' system, which may appear as two doublets. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the amidinium group and the electron-donating/withdrawing properties of the iodine atom.[8] The protons of the -NH2 groups in the amidinium moiety may appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D2O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule. The spectrum is expected to show signals for the four distinct aromatic carbons and the carbon of the amidinium group. The chemical shift of the carbon atom attached to the iodine (ipso-carbon) will be significantly shifted upfield due to the heavy atom effect.

Table 1: Predicted NMR Data for 4-Iodo-benzamidine Hydrochloride

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.8-8.0 | d | 2H, Aromatic (ortho to -C(NH)NH2) |

| ¹H | ~7.6-7.8 | d | 2H, Aromatic (meta to -C(NH)NH2) |

| ¹H | ~9.0-9.5 | br s | 4H, -C(NH2)2⁺ |

| ¹³C | ~165-170 | - | 1C, -C(NH)NH2 |

| ¹³C | ~138-140 | - | 2C, Aromatic (ortho to -C(NH)NH2) |

| ¹³C | ~130-132 | - | 2C, Aromatic (meta to -C(NH)NH2) |

| ¹³C | ~135-140 | - | 1C, Aromatic (ipso to -C(NH)NH2) |

| ¹³C | ~95-100 | - | 1C, Aromatic (ipso to -I) |

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data for analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Iodo-benzamidine hydrochloride is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for 4-Iodo-benzamidine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Strong, Broad | N-H stretching (amidinium group) |

| ~1670 | Strong | C=N stretching (amidinium group) |

| ~1600, 1480 | Medium | C=C stretching (aromatic ring) |

| ~820 | Strong | C-H out-of-plane bending (para-substituted benzene) |

| ~500 | Medium | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which helps in determining its molecular weight and elemental composition. For 4-Iodo-benzamidine hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (4-Iodobenzamidine). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean spectrum for the parent ion.

Table 3: Expected Mass Spectrometry Data for 4-Iodo-benzamidine

| Ion | Calculated m/z |

| [C₇H₇IN₂ + H]⁺ | 246.97 |

Melting Point (MP)

The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point range suggests a high degree of purity. The melting point of the synthesized 4-Iodo-benzamidine hydrochloride should be determined using a calibrated melting point apparatus and compared with literature values if available.

Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of the synthesized product.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of 4-Iodo-benzamidine hydrochloride using the Pinner reaction. The causality behind the experimental choices, rooted in the mechanism of the reaction, has been explained to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive suite of analytical techniques has been outlined for the thorough characterization of the final product, ensuring its identity, purity, and structural integrity. The self-validating nature of this combined synthetic and analytical protocol provides a high degree of confidence in the quality of the synthesized 4-Iodo-benzamidine hydrochloride, a key intermediate for the advancement of drug discovery programs.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

Khan, A. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1023. [Link][10]

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.

-

Tanaka, T., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 27(7), 815-820. [Link][2]

-

University of Calgary. Ch 13 - Aromatic H. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][9]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link][11]

-

PubMed. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. [Link][12]

Sources

- 1. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzonitrile, 4-iodo- [webbook.nist.gov]

4-Iodo-benzamidine Hydrochloride: A Technical Guide for Serine Protease Inhibition

Abstract

This technical guide provides an in-depth exploration of 4-Iodo-benzamidine hydrochloride as a competitive inhibitor of serine proteases. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, chemical properties, synthesis, and practical applications of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comparative analysis of its inhibitory potency. This guide is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1] Their catalytic activity is characterized by the presence of a highly reactive serine residue within a conserved catalytic triad in the enzyme's active site.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, such as cardiovascular diseases, inflammatory disorders, and cancer, making them significant targets for therapeutic intervention.[2][3]

Small molecule inhibitors are invaluable tools for studying the function of serine proteases and for the development of novel therapeutics. Among these, benzamidine and its derivatives have long been recognized as effective, reversible, competitive inhibitors of trypsin-like serine proteases.[4][5][6] This guide focuses specifically on 4-Iodo-benzamidine hydrochloride, a halogenated derivative of benzamidine, and aims to provide a comprehensive technical resource for its use in research and drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-Iodo-benzamidine hydrochloride is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 134322-01-3 | |

| Molecular Formula | C₇H₈ClIN₂ | ChemicalBook |

| Molecular Weight | 282.51 g/mol | ChemicalBook |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, sealed, away from moisture and light |

Safety and Handling: 4-Iodo-benzamidine hydrochloride should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the workspace. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Mechanism of Action: Competitive Inhibition at the S1 Specificity Pocket

4-Iodo-benzamidine hydrochloride functions as a competitive inhibitor, reversibly binding to the active site of serine proteases.[7] The primary determinant of specificity for trypsin-like serine proteases is the S1 pocket, a well-defined cavity that accommodates the side chain of the substrate's P1 residue (typically arginine or lysine).

The positively charged amidinium group of 4-Iodo-benzamidine mimics the guanidinium or ammonium group of these natural substrates, allowing it to form a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.[8] This interaction is a key driver of the inhibitor's affinity. The phenyl ring of the inhibitor engages in hydrophobic interactions with the side chains of residues lining the S1 pocket.

The Role of the Iodine Atom: The introduction of a halogen atom at the para-position of the benzamidine scaffold can significantly influence its inhibitory potency and selectivity. The iodine atom in 4-Iodo-benzamidine is thought to contribute to binding through a combination of effects:

-

Hydrophobicity: The bulky and lipophilic nature of the iodine atom can enhance hydrophobic interactions within the S1 pocket, potentially increasing binding affinity.

-

Halogen Bonding: Halogen bonds are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site. While not universally observed, in some protein-ligand complexes, a halogen atom can act as a halogen bond donor to a carbonyl oxygen or other Lewis basic group in the protein. However, a study on the related compound 4-iodobenzylamine (IBA) in complex with urokinase-type plasminogen activator (uPA) suggested that the iodine atom did not form a halogen bond in the S1 pocket. Instead, the amino group of IBA interacted with the key aspartate residue. Further structural studies with 4-Iodo-benzamidine are needed to definitively elucidate the role of the iodine atom in its binding to different serine proteases.

The following diagram illustrates the general mechanism of competitive inhibition by 4-Iodo-benzamidine.

Caption: Competitive inhibition of a serine protease by 4-Iodo-benzamidine.

Synthesis of 4-Iodo-benzamidine Hydrochloride

The synthesis of 4-Iodo-benzamidine hydrochloride is typically achieved via the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines.[7][9][10] The starting material for this synthesis is 4-iodobenzonitrile.

The following diagram outlines the general workflow for the Pinner synthesis of 4-Iodo-benzamidine hydrochloride.

Caption: Pinner synthesis of 4-Iodo-benzamidine hydrochloride.

Detailed Protocol: A Representative Pinner Synthesis

This protocol is a general representation and may require optimization based on laboratory conditions and scale.

-

Preparation of the Imidate (Pinner Salt):

-

Dissolve 4-iodobenzonitrile in a suitable anhydrous alcohol (e.g., absolute ethanol) in a flask equipped with a drying tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10°C.

-

Continue passing HCl gas until the solution is saturated.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for an extended period (typically 24-48 hours) to allow the Pinner salt to crystallize.

-

Collect the crystalline product by filtration, wash with cold anhydrous ether, and dry under vacuum.

-

-

Ammonolysis to the Amidine:

-

Suspend the dried Pinner salt in a solution of anhydrous ammonia in an appropriate solvent (e.g., absolute ethanol).

-

Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, remove the precipitated ammonium chloride by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-Iodo-benzamidine hydrochloride.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final, pure 4-Iodo-benzamidine hydrochloride.

-

Applications in Research and Drug Development

4-Iodo-benzamidine hydrochloride is a versatile tool with several key applications in the study of serine proteases.

In Vitro Characterization of Serine Proteases

As a reversible inhibitor, 4-Iodo-benzamidine is widely used in in vitro assays to probe the function and substrate specificity of serine proteases. Its primary application is in kinetic studies to determine the inhibition constant (Ki), which provides a quantitative measure of the inhibitor's potency.

Protocol: Determination of Ki for Trypsin Inhibition using a Chromogenic Substrate

This protocol describes a typical experiment to determine the Ki of 4-Iodo-benzamidine hydrochloride for bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.[11][12]

Materials:

-

Bovine Trypsin

-

4-Iodo-benzamidine hydrochloride

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl).

-

Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in the assay buffer.

-

Prepare a stock solution of BAPNA in a small amount of DMSO and then dilute with the assay buffer.

-

-

Set up the Assay Plate:

-

In a 96-well plate, add varying concentrations of 4-Iodo-benzamidine hydrochloride to the wells. Include a control with no inhibitor.

-

Add a fixed concentration of trypsin to each well.

-

Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

-

-

Initiate the Reaction and Monitor:

-

Initiate the reaction by adding the BAPNA substrate to each well.

-

Immediately place the plate in the microplate reader and monitor the increase in absorbance at 410 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Determine the mode of inhibition and the Ki value by plotting the data using methods such as the Dixon plot (1/V₀ vs. [I]) or by fitting the data to the appropriate inhibition equation using non-linear regression analysis.

-

Affinity Chromatography

The ability of benzamidine and its derivatives to bind specifically and reversibly to the active site of many serine proteases makes them excellent ligands for affinity chromatography.[13] 4-Iodo-benzamidine can be immobilized on a solid support (e.g., agarose beads) to create an affinity matrix for the purification of serine proteases from complex biological samples.[14][15]

The following diagram illustrates the workflow for affinity purification of a serine protease using a 4-Iodo-benzamidine-coupled resin.

Caption: Affinity purification of a serine protease.

Structural Biology

Co-crystallization of serine proteases with inhibitors like 4-Iodo-benzamidine provides high-resolution structural information about the inhibitor's binding mode. This is invaluable for understanding the molecular basis of inhibition and for structure-based drug design. While crystal structures of trypsin in complex with the parent compound benzamidine are available in the Protein Data Bank (PDB entries 1H4W, 2OXS, 1BTY, etc.), a structure with 4-Iodo-benzamidine would be highly informative.[16][17][18]

Comparative Analysis and Selectivity

The inhibitory potency of benzamidine derivatives can vary significantly against different serine proteases. The parent compound, benzamidine, exhibits the following approximate Ki values:

| Serine Protease | Approximate Ki of Benzamidine (µM) | Source |

| Trypsin | 35 | [4], [5], [6] |

| Plasmin | 350 | [4], [5], [6] |

| Thrombin | 220 | [4], [5], [6] |

It is also important to consider the selectivity of 4-Iodo-benzamidine for serine proteases over other classes of proteases, such as cysteine proteases. The distinct catalytic mechanisms and active site architectures of these enzyme families generally lead to a high degree of selectivity for inhibitors that target the active site.[20][21][22] The design of 4-Iodo-benzamidine, with its positively charged amidinium group, is specifically tailored to the S1 pocket of trypsin-like serine proteases and is not expected to potently inhibit cysteine proteases.

Conclusion and Future Perspectives

4-Iodo-benzamidine hydrochloride is a valuable chemical tool for the study of serine proteases. Its mechanism as a competitive inhibitor, targeting the S1 specificity pocket, is well-established for the benzamidine scaffold. The presence of the iodine atom likely modulates its inhibitory profile through steric and hydrophobic effects, although its precise role in binding requires further investigation, ideally through co-crystallization studies.

This guide has provided a framework for understanding and utilizing 4-Iodo-benzamidine hydrochloride, from its fundamental properties and synthesis to its practical applications in enzyme kinetics and purification. Future research efforts should focus on obtaining detailed kinetic data for 4-Iodo-benzamidine against a broader panel of serine proteases to fully characterize its potency and selectivity. Such studies will further solidify its position as a valuable probe for exploring the complex world of serine protease biology and will aid in the rational design of next-generation serine protease inhibitors for therapeutic applications.

References

-

He, L., et al. (2017). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Chemical Communications, 53(83), 11445-11448. [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for "A mild and efficient synthesis of 2-substituted quinazolines from N-arylamidines and aldehydes". [Link]

-

Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

-

Pál, G., et al. (2002). Structure of human trypsin IV (brain trypsin). RCSB PDB. [Link]

-

Cuesta-Seijo, J. A., & Garcia-Granda, S. (2001). Crystal structure of benzamidine inhibited bovine pancreatic trypsin at 105k to 1.21a resolution from laboratory source with high number of waters modelled. RCSB PDB. [Link]

-

Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577. [Link]

-

Yamane, J., Yao, M., & Tanaka, I. (2011). Crystal structure of trypsin complexed with benzamidine. RCSB PDB. [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Baker, B. R., & Erickson, E. H. (1967). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 10(6), 1123-1128. [Link]

-

GE Healthcare. (2004). Affinity Chromatography: Principles and Methods. [Link]

-

Fujimoto, Y., et al. (1994). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 85(5), 503-509. [Link]

- Changzhou Tianhua Pharmaceutical Co., Ltd. (2016). Synthesis method of benzamidine hydrochloride. CN105461915A.

-

Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0248970). [Link]

-

Karaseva, Y. A., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Methods and Protocols, 5(5), 78. [Link]

-

SpectraBase. Benzamide, 4-iodo-N-[2-(4-methoxyphenyl)ethyl]-. [Link]

-

Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]

-

Cytiva. (2020). HiTrap Benzamidine FF (high sub). [Link]

-

ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? [Link]

-